Compound Description: Rivaroxaban (BAY 59-7939) is a potent, selective, direct Factor Xa (FXa) inhibitor. [] It exhibits excellent in vivo antithrombotic activity and good oral bioavailability. [] It is currently under clinical development for preventing and treating thromboembolic diseases. []
Relevance: Rivaroxaban shares the chlorothiophene-2-carboxamide moiety with the target compound, 5-chloro-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)thiophene-2-carboxamide. Both compounds feature this group linked to a nitrogen atom, potentially contributing to similar biological activities or interactions with target proteins. This structural similarity makes rivaroxaban relevant for understanding potential applications and properties of the target compound. You can find more information about Rivaroxaban in the paper titled "Discovery of the novel antithrombotic agent 5-chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (BAY 59-7939): an oral, direct factor Xa inhibitor." []
Compound Description: This compound is an improved AKT inhibitor, specifically developed in its crystalline hydrochloride form. [] [] AKT inhibitors play a crucial role in cancer treatment by blocking the AKT signaling pathway, which is often dysregulated in cancer cells.
Relevance: Both this compound and 5-chloro-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)thiophene-2-carboxamide share the 5-chlorothiophene-2-carboxamide moiety. The presence of this shared pharmacophore, along with the presence of other heterocyclic rings in both structures, suggests potential similarities in their binding modes and biological activities. Understanding the structure-activity relationship of this related compound may provide insights into optimizing the target compound's properties for AKT inhibition. Additional information about this compound can be found in the papers titled "Forme crystalline du chlorhydrate de n-{(1-5)-2-amino-1-[(3-fluorophenyl)methyl]ethyl}-5-chloro-4-(4-chloro-1-methyl-1h-pyrazol-5-yl)-2-thiophene carboxamide" [] and "Crystalline n-{(1s)-2-amino-1-[(3-fluorophenyl)methyl]ethyl}-5-chloro-4-(4-chloro-1-methyl-1h-pyrazol-5-yl)-2-thiophenecarboxamide hydrochloride" [].
Compound Description: This compound belongs to the oxazolidinone class of Factor Xa inhibitors. [] It is synthesized using a process that utilizes 1-fluoro-4-nitrobenzene as the starting material. [] This compound exhibits high purity and yield, making it a promising candidate for further development. []
Relevance: Similar to 5-chloro-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)thiophene-2-carboxamide, this compound incorporates a 5-chlorothiophene-2-carboxamide scaffold. The presence of this common structural motif suggests a potential for shared biological targets or mechanisms of action. Studying this related compound can contribute to a better understanding of the target compound's potential as a Factor Xa inhibitor and guide further optimization efforts. More information about this compound can be found in the paper titled "Procédé d'élaboration de dérivés de (s)-5-chloro-n-((3-(4-(5,6-dihydro-4h-1,2,4-oxadiazin-3-yl)phényl)-2-oxooxazolidin-5-yl)méthyl)thiophène-2-carboxamide" [].
Compound Description: This compound is a known oral anticoagulant, rivaroxaban. [] Its crystal structure reveals two distinct conformations within the asymmetric unit. []
Relevance: Both this compound and 5-chloro-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)thiophene-2-carboxamide share the 5-chlorothiophene-2-carboxamide moiety. The presence of this shared pharmacophore, along with the presence of a methyl group attached to the nitrogen atom in both structures, suggests a potential for similar physicochemical properties. Understanding the conformational flexibility and crystal packing of this related compound can provide valuable insights into the solid-state properties and potential formulation challenges of the target compound. The paper titled "Crystal structure of (S)-5-chloro-N-({2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]oxazolidin-5-yl}methyl)thiophene-2-carboxamide" [] provides further details.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.